molecular formula C22H19N3 B068144 2-Amino-1-trityl-imidazole CAS No. 185563-93-3

2-Amino-1-trityl-imidazole

Cat. No. B068144
CAS RN: 185563-93-3
M. Wt: 325.4 g/mol
InChI Key: HKYAKZXAOGNRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-trityl-imidazole, also known as ATI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Amino-1-trityl-imidazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been proposed that it may interact with proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-trityl-imidazole has biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-1-trityl-imidazole in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the use of 2-Amino-1-trityl-imidazole in scientific research. One direction is to further investigate its mechanism of action in order to optimize its use in cancer treatment and other applications. Additionally, it may be useful to explore its potential as a tool for studying protein-protein interactions and enzyme activity. Finally, it may be useful to investigate its potential as a therapeutic agent for other diseases beyond cancer.
In conclusion, 2-Amino-1-trityl-imidazole is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Amino-1-trityl-imidazole in scientific research.

Scientific Research Applications

2-Amino-1-trityl-imidazole has been used in various scientific research applications. It has been studied as a potential therapeutic agent for cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been investigated as a potential tool for studying protein-protein interactions and as a probe for studying enzyme activity.

properties

CAS RN

185563-93-3

Product Name

2-Amino-1-trityl-imidazole

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

1-tritylimidazol-2-amine

InChI

InChI=1S/C22H19N3/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,23,24)

InChI Key

HKYAKZXAOGNRHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N

synonyms

2-AMINO-1-TRITYL-IMIDAZOLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3 (44.64 g, 117 mmol) was added reagent grade ethanol (1200 mL), glacial acetic acid (20.65 mL) and hydrazine (26 mL). The reaction mixture was stirred at 50° C. for 5 hrs. Solvent was removed and to the crude product was added methylene chloride (1,500 ml) and 1 N sodium hydroxide (67 ml) with stirring at room temperature for 15 minutes. The two resulting layers were separated and the organic layer was washed with brine (2×300 mL), dried over anhydrous sodium sulfate, filtered and solvent removed in vacuo to obtain 1-trityl-2-aminoimidazole, 4 (37.2 g, 97%). M.p. 196-199° C.
Name
3
Quantity
44.64 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
20.65 mL
Type
solvent
Reaction Step One
Name
Yield
97%

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